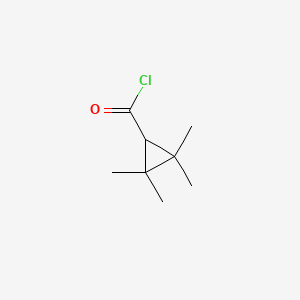

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

概要

説明

Synthesis Analysis

TMCC can be synthesized from 2,2,3,3-tetramethylcyclopropane carboxylic acid using thionyl chloride. This method is commonly used due to its efficiency and the availability of the starting materials.Molecular Structure Analysis

The molecular formula of TMCC is C8H13ClO. The InChI code for TMCC is 1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 .科学的研究の応用

Catalytic Reactions and Organic Synthesis

Catalytic Conjugate Reduction : A study by Jurkauskas, Sadighi, and Buchwald (2003) demonstrates the use of N-heterocyclic carbene copper chloride complexes in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds, highlighting the potential of cyclopropane derivatives in facilitating organic transformations Jurkauskas et al., 2003.

Nickel-Catalyzed Coupling : Research by Ikeda et al. (2008) focuses on the nickel-catalyzed coupling of alkyne-tethered vinylcyclopropanes with allyl chloride, offering insights into the synthetic versatility of cyclopropane derivatives Ikeda et al., 2008.

Lewis Acid-Mediated Transformations : A study by Sathishkannan and Srinivasan (2014) describes the transformation of cyclopropane diesters into highly substituted 2-pyrones and 1-indanones under the influence of Lewis acids, illustrating the reactive potential of cyclopropane derivatives in complex molecule synthesis Sathishkannan & Srinivasan, 2014.

Material Science and Advanced Applications

Macrocycle Construction : Research by de Meijere and Kozhushkov (2002) explores the synthesis of spirocyclopropanated macrocyclic oligodiacetylenes, showcasing the application of cyclopropane derivatives in constructing advanced materials with potential electronic and photonic properties de Meijere & Kozhushkov, 2002.

Synthesis Improvements : A study by Zhang Xiao-hong (2007) discusses an improved synthesis method for cyclopropane carbonyl chloride, an important intermediate in various chemical syntheses, highlighting the ongoing optimization of cyclopropane derivative production Zhang Xiao-hong, 2007.

特性

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVPNRFJQMQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452925 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride | |

CAS RN |

24303-61-5 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)